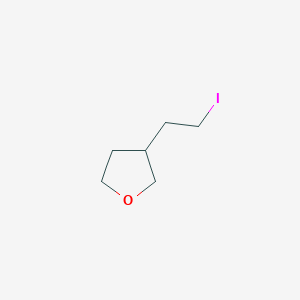![molecular formula C13H9F3N2O2 B1447544 1-(3-{[4-(Trifluormethyl)pyrimidin-2-yl]oxy}phenyl)ethanon CAS No. 1227954-39-3](/img/structure/B1447544.png)
1-(3-{[4-(Trifluormethyl)pyrimidin-2-yl]oxy}phenyl)ethanon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TPE involves several steps, including the introduction of the trifluoromethyl group, pyrimidine ring formation, and subsequent etherification. Researchers have explored different synthetic routes to access TPE efficiently. Notably, the crystal structure of TPE has been determined, aiding in its characterization .
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Diese Verbindung hat in der Landwirtschaft als Antimykotikum Potenzial gezeigt. Studien haben ihre Wirksamkeit gegen eine Reihe von Pflanzenpathogenen wie Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum gezeigt . Ihre Wirkungsweise und Wirksamkeit bei verschiedenen Konzentrationen bieten einen vielversprechenden Weg, um Nutzpflanzen vor Pilzkrankheiten zu schützen.
Medizinische Chemie
In der medizinischen Chemie wurden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Zum Beispiel wurde sie als CGRP-Rezeptorantagonist untersucht, der Auswirkungen auf die Behandlung von Erkrankungen wie Migräne haben könnte . Insbesondere die Trifluormethylgruppe ist ein häufiges Merkmal in vielen Pharmazeutika, was die Bedeutung der Verbindung in der Wirkstoffentwicklung und -synthese unterstreicht.
Materialwissenschaften
Die strukturellen Eigenschaften von 1-(3-{[4-(Trifluormethyl)pyrimidin-2-yl]oxy}phenyl)ethanon machen sie zu einem Kandidaten für die materialwissenschaftliche Forschung. Ihre Summenformel, ihr Molekulargewicht und ihre physikalischen Eigenschaften könnten für die Synthese neuer Materialien oder die Verbesserung bestehender Materialien relevant sein .
Umweltauswirkungen
Die Erforschung der Umweltauswirkungen von Chemikalien ist entscheidend. Obwohl spezifische Studien zu den Umwelteffekten dieser Verbindung nicht leicht verfügbar sind, sind ihre strukturellen Verwandten in der Klasse der Trifluormethylbenzole bekannt, was die Wichtigkeit der Untersuchung ihrer Stabilität, ihres Abbaus und ihrer möglichen Toxizität nahelegt .
Biotechnologie
In der Biotechnologie könnte die chemische Struktur der Verbindung in verschiedenen Anwendungen verwendet werden, beispielsweise als Baustein für komplexere Moleküle. Ihre Reaktivität und Wechselwirkungen mit anderen biologischen Molekülen können entscheidend für die Entwicklung biotechnologischer Werkzeuge oder Prozesse sein .
Industrielle Anwendungen
Die Eigenschaften der Verbindung sind auch für industrielle Anwendungen von Interesse. Sie könnte bei der Entwicklung neuer chemischer Verfahren oder als Zwischenprodukt bei der Synthese komplexerer Verbindungen eingesetzt werden. Insbesondere die Trifluormethylgruppe ist für ihre Rolle bei der Steigerung der biologischen Aktivität von Molekülen bekannt, was in verschiedenen industriellen chemischen Reaktionen genutzt werden kann .
Eigenschaften
IUPAC Name |
1-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-3-2-4-10(7-9)20-12-17-6-5-11(18-12)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBXJARWXOJIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187203 | |
| Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227954-39-3 | |
| Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)









![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)